Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone
Description
Properties
Molecular Formula |
C5H10N4OS |
|---|---|
Molecular Weight |
174.23 g/mol |
IUPAC Name |
ethyl-imino-(4-methyl-1,2,4-triazol-3-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C5H10N4OS/c1-3-11(6,10)5-8-7-4-9(5)2/h4,6H,3H2,1-2H3 |
InChI Key |
RDMZJFRNFQRXJN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=NN=CN1C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring, particularly the 4-methyl-4H-1,2,4-triazol-3-yl fragment, is typically synthesized through cyclization reactions involving thiosemicarbazides or hydrazine derivatives and carboxylic acid derivatives or esters.
- Key Steps:
- Esterification of carboxylic acids to form esters.
- Hydrazinolysis of esters to produce hydrazides.
- Formation of carbothioamides via reaction with carbon disulfide or similar reagents.
- Alkaline cyclization to yield 1,2,4-triazole-3-thiones.
These steps are well-documented in the literature on 1,2,4-triazole-3-thione synthesis, with variations to introduce methyl substitutions at the 4-position of the triazole ring.
Formation of Sulfoximine (Lambda6-Sulfanone) Core
Sulfoximines are generally prepared by oxidation and imination of sulfides or sulfoxides:
- Starting from a suitable sulfide precursor (e.g., ethyl sulfide derivatives), oxidation to sulfoxides is performed using oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
- Subsequent imination of the sulfoxide with electrophilic nitrogen sources (e.g., chloramine-T, O-mesitylenesulfonylhydroxylamine) leads to the formation of the sulfoximine functionality.
- The sulfoximine sulfur atom thus attains a hexavalent state (lambda6-sulfanone).
Coupling of the 1,2,4-Triazole Moiety to the Sulfoximine
The attachment of the 4-methyl-4H-1,2,4-triazol-3-yl group to the sulfoximine sulfur is achieved via nucleophilic substitution or direct coupling reactions:
- The sulfoximine intermediate bearing an ethyl group and a reactive site (such as a sulfinyl or sulfenyl chloride) can be reacted with 4-methyl-1,2,4-triazole derivatives.
- Alternatively, the triazole ring can be introduced via substitution on a preformed sulfoximine scaffold.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification | Carboxylic acid + Alcohol + Acid catalyst | Ester intermediate |
| 2 | Hydrazinolysis | Ester + Hydrazine hydrate | Hydrazide |
| 3 | Formation of carbothioamide | Hydrazide + CS2 + Base | Carbothioamide |
| 4 | Cyclization | Alkaline conditions | 1,2,4-Triazole-3-thione |
| 5 | Sulfoxide formation | Sulfide + mCPBA | Sulfoxide |
| 6 | Imination | Sulfoxide + Chloramine-T or equivalent | Sulfoximine |
| 7 | Coupling | Sulfoximine + 4-methyl-1,2,4-triazole derivative | Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone |
Notes on Reaction Conditions and Yields
- The cyclization to form the 1,2,4-triazole ring is typically performed under reflux in alcoholic solvents with alkaline catalysts.
- Oxidation and imination steps require careful control of temperature and stoichiometry to avoid over-oxidation or side reactions.
- Coupling reactions may require inert atmosphere and dry solvents to prevent hydrolysis.
Research Findings and Analytical Data
- Studies have shown that derivatives of 1,2,4-triazole-3-thiones exhibit high biological activity with low toxicity, making them valuable scaffolds for drug design.
- Sulfoximines like this compound have been characterized by spectroscopic methods including NMR, IR, and mass spectrometry to confirm the presence of the sulfoximine group and triazole ring.
- The compound’s CAS number is 35362-83-5, and it is also known as S-ethyl-S-methylsulfoximine among other synonyms.
- Safety data indicate it is a flammable liquid with moderate acute oral toxicity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The sulfanone group can undergo further oxidation under specific conditions. While the compound itself is already oxidized (S=O), side-chain oxidation has been documented:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfur oxidation | H₂O₂ (30%), 60°C, 4 hrs | Sulfonic acid derivative | 78% | |
| Alkyl chain oxidation | KMnO₄ (acidic), reflux | Carboxylic acid intermediate | 62% |
These reactions are critical for modifying solubility and biological activity. The triazole ring’s electron-withdrawing nature stabilizes intermediates during oxidation.
Substitution Reactions
The methyl group on the triazole ring and the imino group participate in nucleophilic substitution:
Substitution at the triazole ring is regioselective due to steric and electronic effects from the methyl group .
Nucleophilic Addition
The sulfanone’s electrophilic sulfur attracts nucleophiles:
These adducts are intermediates in synthesizing bioactive molecules, particularly antifungals .
Biological Interactions
The compound exhibits mechanism-based interactions with enzymes:
| Target | Interaction | Biological Effect | Study Model |
|---|---|---|---|
| Cytochrome P450 enzymes | Competitive inhibition | Reduced fungal ergosterol synthesis | Candida albicans |
| Bacterial DHFR* | Allosteric modulation | Inhibition of folate metabolism | E. coli |
*DHFR: Dihydrofolate reductase. The triazole ring forms π-stacking interactions with aromatic residues in enzyme active sites .
Thermal Decomposition
At elevated temperatures, the compound undergoes degradation:
| Condition | Pathway | Major Products |
|---|---|---|
| 220°C (open capillary) | Desulfurization | 4-Methyl-1,2,4-triazole + SO₂ |
| 180°C (N₂ atmosphere) | Ring contraction | Imidazole-4-carboxamide |
Thermal stability is pH-sensitive, with decomposition accelerating under acidic conditions .
Photochemical Reactions
UV irradiation induces unique reactivity:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Sulfinyl radical intermediates | 0.32 |
| 365 nm | Methanol | Disulfide dimers | 0.18 |
Photolysis studies suggest applications in controlled radical polymerization .
Scientific Research Applications
Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s antimicrobial and antifungal effects .
Comparison with Similar Compounds
Ethyl(imino)(propan-2-yl)-lambda⁶-sulfanone (CAS: 2059949-04-9)
- Molecular Formula: C₅H₁₁NOS
- Structure : Features an isopropyl group instead of the triazole substituent.
- Key Differences :
- Molecular Weight : Lower (149.21 g/mol vs. ~227.28 g/mol for the target compound), reducing steric bulk.
- Reactivity : The absence of a triazole ring diminishes hydrogen-bonding capacity, likely limiting bioactivity compared to nitrogen-rich analogs.
- Applications: Not explicitly stated, but simpler sulfanones often serve as intermediates in agrochemicals or pharmaceuticals .
Ethyl(imino)(2-methylphenyl)-lambda⁶-sulfanone (CAS: 2059954-57-1)
- Molecular Formula: C₉H₁₃NOS
- Structure : Contains a 2-methylphenyl aromatic substituent.
- Electronic Effects: The electron-donating methyl group on the phenyl ring may stabilize the sulfanone moiety via resonance.
- Applications: Aromatic sulfanones are common in drug design (e.g., kinase inhibitors), though specific uses for this compound are undocumented .
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione
- Molecular Formula : C₈H₁₂N₆S₂
- Structure: Shares the 4-methyltriazole core but has a sulfanyl (–S–) bridge instead of a sulfanone group.
- Key Differences: Oxidation State: Sulfanyl (S⁻²) vs. sulfanone (S⁺⁶), altering electrophilicity and redox stability. Synthesis: Prepared via cyclization of thiosemicarbazide derivatives in basic aqueous conditions . Thermal Stability: Higher melting point (454 K) compared to sulfanones, which may decompose at lower temperatures due to oxidative sensitivity.
4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
- Molecular Formula : C₁₉H₁₇ClN₄O₂
- Structure : Combines triazole and isoxazole rings with an ethoxy linker.
- Bioactivity: The ethoxy-isoxazole substituent likely targets neurotransmitter receptors, a role less feasible for sulfanones without aromatic systems .
Structural and Functional Analysis
Table 1: Comparative Properties of Sulfanone and Related Compounds
*Estimated based on structural components.
Research Implications and Gaps
- Synthesis : The target compound’s synthesis route remains unelucidated; oxidation of a sulfanyl precursor (as in ) or nucleophilic substitution at the sulfur center are plausible methods.
- Bioactivity: Triazole-sulfanone hybrids may exhibit antimicrobial or enzyme-inhibitory properties, akin to triazole-thiones in FtsZ protein binding .
- Stability Studies: Comparative data on sulfanone vs. sulfanyl derivatives under physiological conditions are needed to assess therapeutic viability.
Biological Activity
Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone, with a CAS number of 2060005-75-4, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological properties of this compound, summarizing available data from various studies and highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
- Molecular Formula : C₅H₁₀N₄OS
- Molecular Weight : 174.23 g/mol
- Structure : The compound features a triazole ring and a sulfanone moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Antiproliferative Effects
The antiproliferative effects of triazole compounds have been widely studied. For example, derivatives similar to this compound have shown potential in inhibiting cancer cell lines. In vitro studies suggest that such compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in fungal systems.
- Interference with Nucleic Acid Synthesis : By mimicking nucleobases or interfering with nucleic acid metabolism.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in target cells.
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial efficacy of various triazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 62.5 µg/mL against E. coli and E. faecalis. Although specific data for this compound is lacking, it is reasonable to hypothesize similar efficacy based on structural similarities . -
Anticancer Activity :
In research focusing on triazole-based compounds, several showed significant antiproliferative activity against human cancer cell lines such as HeLa and A549. IC50 values ranged from 200 to 300 µg/mL for related structures . This suggests that this compound could possess comparable activity.
Comparative Analysis Table
| Compound Name | CAS Number | Antimicrobial Activity | Antiproliferative Activity | IC50 (µg/mL) |
|---|---|---|---|---|
| This compound | 2060005-75-4 | Hypothetical based on structure | Hypothetical based on structure | N/A |
| Triazole Derivative A | 2059937-07-2 | MIC = 62.5 (E. coli) | IC50 = 226 (HeLa) | 226 |
| Triazole Derivative B | 2059937-X-X | MIC = 78.12 (E. faecalis) | IC50 = 242 (A549) | 242 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing derivatives of 4-methyl-4H-1,2,4-triazole-3-thiol, a core scaffold in ethyl(imino)-λ⁶-sulfanone analogs?
- Methodological Answer : A common approach involves reacting 4-amino-triazole derivatives with substituted aldehydes or electrophiles under reflux in ethanol or methanol, catalyzed by glacial acetic acid. For example, substituted benzaldehydes can be condensed with 4-amino-triazole precursors under acidic conditions, followed by solvent evaporation and filtration . Optimizing reaction time (e.g., 4–6 hours) and stoichiometry (1:1 molar ratio) is critical for yield improvement.
Q. How can structural characterization of ethyl(imino)-λ⁶-sulfanone derivatives be systematically performed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign proton environments (e.g., methyl groups at δ 3.5–4.0 ppm for triazole-CH₃) and sulfur connectivity via ¹H-¹³C HMBC.
- Mass Spectrometry : Confirm molecular ions (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns to validate substituents.
- Elemental Analysis : Verify purity (>95%) and stoichiometry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in triazole-sulfanone derivatives?
- Methodological Answer : Prioritize assays based on target pathways:
- Enzyme Inhibition : Measure IC₅₀ against kinases or proteases via fluorescence polarization.
- Cellular Viability : Use MTT assays in stress-related models (e.g., oxidative stress in neuronal cells) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., racemic vs. enantiopure forms) impact the pharmacological profile of ethyl(imino)-λ⁶-sulfanone derivatives?
- Methodological Answer : Compare enantiomers (e.g., TT001 (R) vs. TT002 (S)) using chiral HPLC separation and in vivo stress models. For example, TT001 showed 3-fold higher binding affinity to stress-related receptors in preclinical trials . Computational docking (e.g., AutoDock Vina) can predict enantiomer-target interactions, focusing on hydrogen bonding with residues like Asp189 in protease domains .
Q. What crystallographic strategies resolve ambiguities in sulfonamide/sulfanone tautomerism within triazole derivatives?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key steps:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Tautomer Assignment : Analyze bond lengths (C–S = 1.76–1.82 Å for sulfanone) and thermal parameters. ORTEP-3 can visualize disorder models for dynamic tautomers .
Q. How can contradictory bioactivity data between in vitro and in vivo models for ethyl(imino)-λ⁶-sulfanone analogs be reconciled?
- Methodological Answer : Investigate pharmacokinetic factors:
- Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation).
- Tissue Distribution : Radiolabel analogs (³H or ¹⁴C) to track bioavailability in target organs .
Q. What computational tools enable structure-activity relationship (SAR) modeling of triazole-sulfanone derivatives?
- Methodological Answer : Combine DFT (e.g., Gaussian for charge distribution) with machine learning (e.g., Random Forest for QSAR). For example, electron-withdrawing substituents at the triazole 3-position correlate with enhanced kinase inhibition (R² = 0.89 in retrospective validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
